Cyclopentyltriethoxysilane
Overview
Description
Cyclopentyltriethoxysilane is an organosilicon compound with the molecular formula (C2H5O)3SiC5H9. It is a colorless liquid that is primarily used as a coupling agent and surface modifier. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyltriethoxysilane can be synthesized through the hydrosilylation reaction of cyclopentene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrosilylation techniques but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by platinum complexes. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: this compound can participate in substitution reactions with nucleophiles, replacing the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Substitution: Nucleophiles like amines or alcohols, under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Substitution: Cyclopentyl-substituted silanes.
Scientific Research Applications
Cyclopentyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of cyclopentyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the material’s properties .
Molecular Targets and Pathways: this compound primarily targets hydroxyl groups on surfaces, facilitating the formation of siloxane bonds. This interaction is crucial for its role as a coupling agent and surface modifier .
Comparison with Similar Compounds
Cyclopentyltriethoxysilane can be compared with other organosilicon compounds, such as:
Triethoxysilane: Lacks the cyclopentyl group, making it less effective in certain applications.
Cyclohexyltriethoxysilane: Contains a cyclohexyl group instead of a cyclopentyl group, resulting in different reactivity and properties.
Phenyltriethoxysilane: Contains a phenyl group, offering different bonding characteristics and applications .
Uniqueness: The presence of the cyclopentyl group in this compound provides unique steric and electronic properties, making it particularly effective in applications requiring strong adhesion and surface modification .
Properties
IUPAC Name |
cyclopentyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAITMRMJXXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584419 | |
Record name | Cyclopentyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154733-91-2 | |
Record name | (Triethoxysilyl)cyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154733-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentane, (triethoxysilyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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